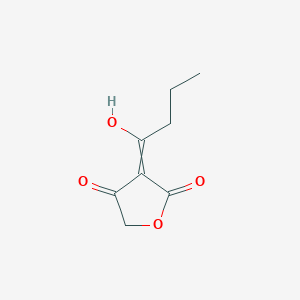
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a benzonitrile group, and a sulfanylidene moiety. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound. The benzonitrile group is a benzene ring substituted with a nitrile group, while the sulfanylidene moiety contains a sulfur atom double-bonded to a carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the triazole ring, followed by oxidation to introduce the sulfanylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a potential inhibitor of enzymes that require metal cofactors. The benzonitrile group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The sulfanylidene moiety can participate in redox reactions, affecting cellular redox balance.
類似化合物との比較
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with a triazole ring and nitro group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring and benzoic acid group.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: A triazole derivative with phenyl groups.
Uniqueness
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile is unique due to the presence of the sulfanylidene moiety, which imparts distinct redox properties. Additionally, the combination of the triazole ring and benzonitrile group provides a versatile scaffold for various chemical modifications and biological interactions.
特性
CAS番号 |
185056-95-5 |
|---|---|
分子式 |
C9H6N4S |
分子量 |
202.24 g/mol |
IUPAC名 |
4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4S/c10-5-7-1-3-8(4-2-7)13-6-11-12-9(13)14/h1-4,6H,(H,12,14) |
InChIキー |
TXWQHCGHFQQPQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)N2C=NNC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)

![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)


![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)


